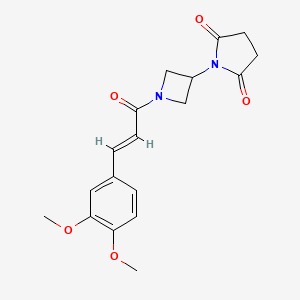

(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione

描述

(E)-1-(1-(3-(3,4-Dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic small molecule characterized by a pyrrolidine-2,5-dione core fused with an azetidine (4-membered nitrogen-containing ring) substituted with a (3,4-dimethoxyphenyl)acryloyl group.

属性

IUPAC Name |

1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-24-14-5-3-12(9-15(14)25-2)4-6-16(21)19-10-13(11-19)20-17(22)7-8-18(20)23/h3-6,9,13H,7-8,10-11H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUIVEBVFMEBSC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)N3C(=O)CCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)N3C(=O)CCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound notable for its unique structural features, including an azetidine ring, a pyrrolidine moiety, and a 3,4-dimethoxyphenyl group. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 344.4 g/mol. The structure includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that can influence biological activity.

- Pyrrolidine Moiety : A five-membered ring that is often found in various bioactive compounds.

- Acryloyl Functional Group : Known for its reactivity and ability to form covalent bonds with biological targets.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities. The biological activity of this compound can be summarized as follows:

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Compounds with similar structures have shown potential in inhibiting tumor growth. | |

| Antimicrobial Effects | Azetidine derivatives are known for their antimicrobial properties. | |

| Antiviral Properties | Pyrrolidine-based compounds have been explored for antiviral activity. |

The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Its ability to act as both a nucleophile and an electrophile allows it to participate in various biochemical reactions.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Computational methods like molecular docking can predict binding affinities and orientations, aiding in the design of more potent analogs.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Potential areas of exploration include:

- Synthesis Optimization : Developing efficient synthetic routes to produce the compound in larger quantities.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Cyclic Ketone Cores

Compound 3e [(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone]:

- Core Structure: Cyclopentanone with dual (3,4-dimethoxyphenyl)acryloyl and benzylidene substituents.

- Bioactivity : Exhibits potent antioxidant activity (IC₅₀ = 8.2 µM in DPPH assay) and tyrosinase inhibition (IC₅₀ = 12.4 µM). Also inhibits HIV-1 protease (IC₅₀ = 0.9 µM) .

Compound 2e [(E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone]:

- Core Structure: Cyclohexanone with similar substituents.

- Bioactivity : Strong tyrosinase inhibition (IC₅₀ = 10.7 µM) and HIV-1 protease inhibition (IC₅₀ = 1.1 µM) .

- Key Difference: The larger cyclohexanone ring might reduce steric hindrance, improving enzyme interaction compared to smaller azetidine-pyrrolidine systems.

Pyrrolidine-2,5-dione Derivatives

Compounds 7a and 7b [(E)-1-(5-phenylpent-4-en-1-yl)-3-(propylthio)pyrrolidine-2,5-dione and its isomer]:

- Core Structure : Pyrrolidine-2,5-dione with aliphatic and phenylpentenyl substituents.

- Synthesis : Prepared via palladium-catalyzed coupling (82% yield), highlighting synthetic accessibility for such derivatives .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。